Thienyldecyl isothiocyanate

Description

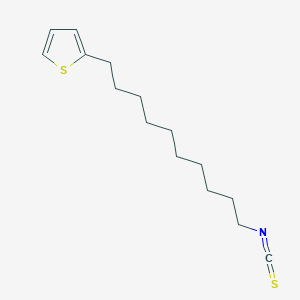

Structure

3D Structure

Properties

IUPAC Name |

2-(10-isothiocyanatodecyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGUKFSTCYZBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thienyldecyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienyldecyl isothiocyanate, a derivative of the thiophene (B33073) class of heterocyclic compounds, is a molecule of interest for its potential chemopreventive and antiproliferative properties. Like other isothiocyanates, it is believed to exert its biological effects through the modulation of xenobiotic-metabolizing enzymes, such as cytochrome P450, and the activation of cellular defense mechanisms. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, its predicted characterization data, and a discussion of its potential biological signaling pathways. Detailed experimental protocols, structured data tables, and visual diagrams are included to facilitate understanding and further research.

Introduction

This compound, with the chemical formula C₁₅H₂₃NS₂ and a molecular weight of approximately 281.48 g/mol , is an analog of other biologically active thienylbutyl isothiocyanates.[1] Isothiocyanates are a class of naturally occurring and synthetic compounds known for their potential health benefits, including anticancer and anti-inflammatory effects.[2] The thiophene moiety is also a common scaffold in many pharmaceuticals.[3] The combination of a thiophene ring and a long alkyl isothiocyanate chain in this compound suggests a unique lipophilic character that may influence its biological activity and cellular uptake. This guide outlines a plausible synthetic route and predicted analytical characteristics to support further investigation of this compound.

Proposed Synthesis of this compound

The proposed synthesis involves three main stages:

-

Synthesis of the Ketone Precursor: Friedel-Crafts acylation of thiophene with decanoyl chloride to produce 1-(thiophen-2-yl)decan-1-one.

-

Reduction and Conversion to the Amine: Reduction of the ketone to the corresponding alkane, followed by functional group manipulation to yield 10-(thiophen-2-yl)decan-1-amine.

-

Formation of the Isothiocyanate: Reaction of the primary amine with thiophosgene (B130339) to yield the final product, this compound.

Experimental Protocols

This procedure is based on a standard Friedel-Crafts acylation of thiophene.[4][5]

-

Materials: Thiophene, decanoyl chloride, tin(IV) chloride (SnCl₄), dichloromethane (B109758) (CH₂Cl₂), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a stirred solution of thiophene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add tin(IV) chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add decanoyl chloride (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield 1-(thiophen-2-yl)decan-1-one.

-

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones.[6][7][8]

-

Materials: 1-(Thiophen-2-yl)decan-1-one, hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), potassium hydroxide (B78521) (KOH), ethylene glycol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-(thiophen-2-yl)decan-1-one (1.0 eq), hydrazine hydrate (4.0 eq), and ethylene glycol.

-

Add potassium hydroxide pellets (4.0 eq) and heat the mixture to reflux (approximately 190-200 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, add water, and extract with diethyl ether or hexane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-decylthiophene by vacuum distillation.

-

While direct bromination of the terminal methyl group of the decyl chain is challenging, a more controlled approach would involve starting with a bifunctional decyl chain. However, for the purpose of this proposed synthesis, we will consider a radical bromination, which may require optimization. A more reliable but longer route would involve synthesizing a C10 chain with a terminal functional group amenable to conversion to a bromide.

-

Materials: 2-Decylthiophene, N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

-

Procedure:

-

To a solution of 2-decylthiophene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(10-bromodecyl)thiophene.

-

The Gabriel synthesis is a reliable method for converting primary alkyl halides to primary amines, avoiding the over-alkylation that can occur with direct amination.[2][9][10][11][12]

-

Materials: 2-(10-Bromodecyl)thiophene, potassium phthalimide, N,N-dimethylformamide (DMF), hydrazine hydrate.

-

Procedure:

-

Dissolve 2-(10-bromodecyl)thiophene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

-

Heat the mixture to 80-100 °C and stir for 6-8 hours.

-

Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the N-alkylated phthalimide intermediate.

-

Dissolve the intermediate in ethanol (B145695) and add hydrazine hydrate (2.0 eq).

-

Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide (B32825) will form.

-

Cool the mixture, filter off the precipitate, and concentrate the filtrate.

-

Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a concentrated NaOH solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 10-(thiophen-2-yl)decan-1-amine.

-

The final step involves the conversion of the primary amine to the isothiocyanate using thiophosgene.

-

Materials: 10-(Thiophen-2-yl)decan-1-amine, thiophosgene (CSCl₂), triethylamine (B128534) (Et₃N), dichloromethane.

-

Procedure:

-

Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

To a stirred solution of 10-(thiophen-2-yl)decan-1-amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterization of this compound

As experimental data for this compound is not publicly available, the following tables summarize the predicted analytical data based on the known spectral properties of its constituent functional groups: a 2-substituted thiophene, a long alkyl chain, and an isothiocyanate group.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would show characteristic signals for the thiophene ring protons, the methylene (B1212753) groups of the decyl chain, and the methylene group adjacent to the isothiocyanate.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | 6.90 - 7.10 | dd | ~5.1, 1.2 |

| Thiophene H-3 | 6.80 - 6.95 | dd | ~3.5, 1.2 |

| Thiophene H-4 | 6.95 - 7.05 | dd | ~5.1, 3.5 |

| -CH₂-NCS | 3.50 - 3.70 | t | ~6.5 |

| Thiophene-CH₂- | 2.75 - 2.90 | t | ~7.5 |

| -CH₂- chain | 1.20 - 1.70 | m | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would be characterized by signals for the thiophene ring carbons, the carbons of the decyl chain, and the distinctive isothiocyanate carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N=C=S | 125 - 140 |

| Thiophene C-2 | 145 - 150 |

| Thiophene C-5 | 126 - 128 |

| Thiophene C-3 | 123 - 125 |

| Thiophene C-4 | 127 - 129 |

| -CH₂-NCS | 45 - 50 |

| Thiophene-CH₂- | 30 - 35 |

| -CH₂- chain | 25 - 32 |

Predicted IR Spectral Data

The infrared spectrum is expected to show a strong, characteristic absorption band for the isothiocyanate group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N=C=S asymmetric stretch | 2050 - 2150 | Strong, Broad |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C stretch (thiophene ring) | 1400 - 1500 | Medium |

| C-S stretch (thiophene ring) | 600 - 800 | Medium |

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 281 | [M]⁺ |

| 97 | [C₄H₃S-CH₂]⁺ (Thienylmethyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| Various | Fragments from the cleavage of the alkyl chain |

Biological Activity and Signaling Pathways

This compound is described as an antiproliferative agent that likely modulates xenobiotic-metabolizing enzymes, such as cytochrome P450 (CYP), and/or induces phase II detoxifying enzymes.[13] This activity is characteristic of many isothiocyanates and is a key area of interest for their potential use in chemoprevention.

Modulation of Cytochrome P450 Enzymes

Isothiocyanates have been shown to both inhibit and induce various CYP enzymes.[14][15] Inhibition of Phase I enzymes like CYPs can prevent the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. Conversely, induction of Phase II enzymes facilitates the detoxification and excretion of carcinogens. The effect of this compound on specific CYP isoforms would require experimental validation.

Activation of the Nrf2 Signaling Pathway

A key mechanism by which isothiocyanates induce Phase II detoxifying and antioxidant enzymes is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17][18][19] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and Phase II enzymes, upregulating their expression.

Conclusion

This compound represents a promising molecule for further investigation in the field of cancer chemoprevention and therapy. This technical guide has provided a plausible and detailed synthetic route, predicted analytical characterization data, and an overview of the likely biological signaling pathways it may modulate. The provided experimental protocols, data tables, and diagrams are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the synthesis, characterization, and biological evaluation of this and similar compounds. Further experimental work is necessary to validate the proposed synthesis and to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Acetylthiophene(88-15-3) 1H NMR [m.chemicalbook.com]

- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wolff-Kishner Reduction [organic-chemistry.org]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Inhibition of rat liver cytochrome P450 isozymes by isothiocyanates and their conjugates: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of carcinogen-metabolising cytochromes P450 in human liver by the chemopreventive phytochemical phenethyl isothiocyanate, a constituent of cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural influence of isothiocyanates on expression of cytochrome P450, phase II enzymes, and activation of Nrf2 in primary rat hepatocytes [iris.cnr.it]

- 16. academic.oup.com [academic.oup.com]

- 17. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

The Biological Activity of Thienyldecyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienyldecyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate (ITC) class.[1] While specific research on this compound is limited, the broader family of isothiocyanates, naturally occurring in cruciferous vegetables, has been extensively studied for its potent anticancer and chemopreventive properties.[2][3][4][5][6] This technical guide provides an in-depth overview of the known biological activities of isothiocyanates as a class, which are presumed to be relevant to this compound. The guide will cover key mechanisms of action, including the modulation of xenobiotic-metabolizing enzymes, induction of apoptosis, and cell cycle arrest. Detailed, generalized experimental protocols for assessing these activities and diagrams of relevant signaling pathways are provided to facilitate further research into this promising compound.

Introduction to Isothiocyanates (ITCs)

Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and watercress.[2][5][6] The consumption of these vegetables has been epidemiologically linked to a reduced risk of various cancers.[3][5][7] The biological effects of ITCs are attributed to the highly reactive isothiocyanate group (-N=C=S), which can readily react with cellular nucleophiles, including thiol groups on proteins. This reactivity allows ITCs to modulate a wide array of cellular processes involved in carcinogenesis.[2][8] this compound, as an analog of other biologically active ITCs, is presumed to share these properties.[1]

Core Mechanisms of Biological Activity

The anticancer effects of isothiocyanates are multifaceted, targeting various stages of carcinogenesis. The primary mechanisms include:

-

Modulation of Biotransformation Enzymes: ITCs are known to inhibit Phase I carcinogen-activating enzymes, such as cytochrome P450 (CYP) isoforms, thereby preventing the metabolic activation of pro-carcinogens.[2][9][10] Concurrently, they induce Phase II detoxification enzymes, such as Glutathione S-transferases (GSTs) and Quinone reductase (QR), which facilitate the elimination of carcinogens.[2][9][11]

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[4][6][12] This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[4][10]

-

Cell Cycle Arrest: Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[3][4] This is often achieved by downregulating key cell cycle regulatory proteins like cyclin B1 and Cdc25C.[4]

-

Anti-inflammatory and Antioxidant Effects: ITCs can suppress inflammatory pathways, such as the NF-κB signaling cascade.[2][12] They also exert antioxidant effects by activating the Nrf2-ARE pathway, leading to the expression of various cytoprotective genes.[5][12]

-

Inhibition of Angiogenesis and Metastasis: Some ITCs have been shown to inhibit the formation of new blood vessels (angiogenesis) and prevent the spread of cancer cells (metastasis).[2][11][13]

Quantitative Data on Isothiocyanate Activity

| Isothiocyanate | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Sulforaphane | PC-3 (Prostate) | MTT Assay | 15 | (General Knowledge) |

| Sulforaphane | MCF-7 (Breast) | MTT Assay | 20 | (General Knowledge) |

| Phenethyl ITC | A549 (Lung) | MTT Assay | 5 | (General Knowledge) |

| Phenethyl ITC | HCT116 (Colon) | MTT Assay | 7.5 | (General Knowledge) |

| Benzyl ITC | PANC-1 (Pancreatic) | MTT Assay | 10 | (General Knowledge) |

Key Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates exert their biological effects by modulating several critical signaling pathways. The following diagrams illustrate these interactions.

Caption: Nrf2-ARE Signaling Pathway Activation by Isothiocyanates.

Caption: Mitochondrial (Intrinsic) Pathway of Apoptosis Induction by ITCs.

Caption: G2/M Cell Cycle Arrest Mechanism Induced by Isothiocyanates.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the isothiocyanate class of compounds strongly suggests its potential as a valuable agent in cancer research and drug development. Its activity is likely mediated through the modulation of detoxification pathways, induction of apoptosis, and cell cycle arrest.

Future research should focus on:

-

In vitro studies: Determining the specific IC50 values of this compound against a panel of cancer cell lines and elucidating its precise molecular targets.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer.

-

Mechanism of action studies: Investigating the detailed signaling pathways modulated by this compound to uncover any unique properties compared to other ITCs.

The protocols and pathway diagrams provided in this guide serve as a foundational framework for initiating such investigations into the promising biological activities of this compound.

References

- 1. This compound - Applications - CAT N°: 19653 [bertin-bioreagent.com]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 9. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Thienyldecyl Isothiocyanate as a Cytochrome P450 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienyldecyl isothiocyanate, an analog of thienylbutyl isothiocyanate, belongs to the isothiocyanate (ITC) class of compounds, which are recognized for their potential as modulators of xenobiotic-metabolizing enzymes, including the cytochrome P450 (CYP450) superfamily. While the broader class of ITCs has been studied for its antiproliferative and chemopreventive activities, which are in part attributed to the inhibition of CYP450 enzymes and induction of phase II detoxifying enzymes, specific quantitative data on the inhibitory effects of this compound on individual CYP450 isoforms remains limited in publicly available scientific literature. This technical guide provides an in-depth overview of the current understanding of isothiocyanates as CYP450 inhibitors, drawing on comparative data from structurally related ITCs to infer the potential activity of this compound. It also presents detailed experimental protocols for assessing CYP450 inhibition and visualizes the general mechanisms of action associated with this class of compounds.

Introduction to Isothiocyanates and Cytochrome P450 Inhibition

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, formed from the enzymatic hydrolysis of glucosinolates. They are characterized by the presence of a -N=C=S functional group. Numerous studies have highlighted the role of ITCs in cancer chemoprevention, with one of the key mechanisms being the modulation of drug-metabolizing enzymes.

The cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs, carcinogens, and environmental toxins. Inhibition of CYP450 enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered therapeutic agents and potentially leading to adverse effects or therapeutic failure. The inhibitory potential of ITCs towards various CYP450 isoforms is a subject of ongoing research.

This compound: A Profile

This compound is a synthetic isothiocyanate characterized by a thiophene (B33073) ring and a ten-carbon alkyl chain. While specific data on its biological activity is scarce, its structural similarity to other well-studied ITCs suggests it may possess comparable modulatory effects on xenobiotic-metabolizing enzymes. The long alkyl chain may influence its lipophilicity and interaction with the active sites of CYP450 enzymes.

Comparative Analysis of Isothiocyanate-Mediated CYP450 Inhibition

Due to the lack of specific inhibitory data for this compound, this section presents a comparative summary of the inhibitory activities of other well-characterized isothiocyanates against major human CYP450 isoforms. This information provides a basis for understanding the potential inhibitory profile of this compound.

A structure-activity relationship study of various arylalkyl and alkyl isothiocyanates revealed that the length of the alkyl chain influences inhibitory potency. For arylalkyl isothiocyanates, an increase in the alkyl chain length up to six carbons resulted in increased inhibitory potency against CYP1A1/1A2 and CYP2B1, after which the potency declined with longer chains (C8-C10)[1]. This suggests that the ten-carbon chain of this compound may result in a lower inhibitory potency compared to its shorter-chain analogs.

Table 1: Comparative IC50 Values of Various Isothiocyanates against Rat Cytochrome P450 Isozymes [1]

| Isothiocyanate | EROD (CYP1A1/1A2) IC50 (µM) | MROD (CYP1A2) IC50 (µM) | PROD (CYP2B1) IC50 (µM) |

| Phenethyl isothiocyanate (PEITC) | 47 | 46 | 1.8 |

| 1,2-Diphenylethyl isothiocyanate | 0.9 | - | 0.045 |

| 2,2-Diphenylethyl isothiocyanate | 0.26 | - | 0.13 |

| Sulforaphane | >100 | >100 | >100 |

| Allyl isothiocyanate | >100 | >100 | >100 |

EROD: Ethoxyresorufin-O-deethylase; MROD: Methoxyresorufin-O-deethylase; PROD: Pentoxyresorufin-O-dealkylase. Data obtained from studies using liver microsomes from induced rats.

Table 2: Inhibition of Human Cytochrome P450 Isoforms by Phenethyl Isothiocyanate (PEITC) [2]

| CYP450 Isoform | Inhibition Type | Ki (µM) |

| CYP1A2 | Competitive | 4.5 ± 1.0 |

| CYP2A6 | Competitive | 18.2 ± 2.5 |

| CYP2B6 | Noncompetitive | 1.5 ± 0.0 |

| CYP2C8 | No inhibition up to 100 µM | - |

| CYP2C9 | Noncompetitive | 6.5 ± 0.9 |

| CYP2C19 | Noncompetitive | 12.0 ± 3.2 |

| CYP2D6 | Noncompetitive | 28.4 ± 7.9 |

| CYP2E1 | Noncompetitive | 21.5 ± 3.4 |

| CYP3A4 | Mixed | 34.0 ± 6.5 (competitive), 63.8 ± 12.5 (noncompetitive) |

Experimental Protocols for CYP450 Inhibition Assays

The following is a representative, detailed protocol for an in vitro CYP450 inhibition assay using human liver microsomes. This protocol can be adapted to evaluate the inhibitory potential of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against major human CYP450 isoforms.

Materials:

-

Human liver microsomes (pooled)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

CYP450 isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)

-

Specific inhibitors for each isoform as positive controls (e.g., furafylline (B147604) for CYP1A2, ticlopidine (B1205844) for CYP2B6, sulfaphenazole (B1682705) for CYP2C9, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

96-well plates

-

Incubator

-

LC-MS/MS system for metabolite quantification

Methodology:

-

Preparation of Reagents:

-

Prepare working solutions of the test compound by serial dilution in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid affecting enzyme activity.

-

Prepare working solutions of the probe substrates and positive controls at appropriate concentrations.

-

-

Incubation Procedure:

-

In a 96-well plate, add the human liver microsomes, phosphate buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the general mechanism of CYP450 inhibition and a typical experimental workflow for its assessment.

Caption: General mechanisms of CYP450 inhibition by isothiocyanates.

Caption: Workflow for in vitro CYP450 inhibition assay.

Broader Cellular Effects of Isothiocyanates

Beyond direct enzyme inhibition, ITCs can influence the expression of drug-metabolizing enzymes through various signaling pathways. The activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) by ITCs is a key mechanism for the induction of phase II detoxifying enzymes and antioxidant proteins. This can lead to a coordinated cellular response that alters the overall metabolic landscape.

Caption: General signaling pathways modulated by isothiocyanates.

Conclusion and Future Directions

This compound, as a member of the isothiocyanate family, is presumed to be a modulator of CYP450 enzymes. However, a significant knowledge gap exists regarding its specific inhibitory profile against various human CYP450 isoforms. The comparative data from other ITCs suggest that its activity will be influenced by its long alkyl chain.

For drug development professionals, it is crucial to experimentally determine the IC50 and Ki values of this compound and its metabolites against a panel of key CYP450 enzymes to assess its potential for drug-drug interactions. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to elucidate its precise mechanisms of action. The protocols and comparative data presented in this guide provide a framework for initiating such investigations.

References

In-depth Technical Guide: Phase II Enzyme Induction by Isothiocyanates with a Focus on Thienyldecyl Isothiocyanate

Introduction to Phase II Enzyme Induction by Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, such as broccoli, cabbage, and watercress. They are recognized for their potent chemopreventive properties, a significant part of which is attributed to their ability to induce the expression of Phase II detoxification enzymes.[1][2][3] These enzymes play a crucial role in protecting cells from the damaging effects of carcinogens and reactive oxygen species (ROS) by converting them into less toxic, more readily excretable forms.

Thienyldecyl isothiocyanate (TD-ITC) is a synthetic isothiocyanate analog. Like other ITCs, it is presumed to exert its chemopreventive effects through the modulation of xenobiotic-metabolizing enzymes, including the induction of Phase II enzymes. This guide will delve into the core molecular mechanisms, experimental evaluation, and key signaling pathways involved in this process.

The Nrf2-Keap1 Signaling Pathway: The Master Regulator

The induction of Phase II enzymes by isothiocyanates is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[4]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2 in the cytoplasm.

The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins. This complex binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding Phase II enzymes, initiating their transcription.

Quantitative Analysis of Phase II Enzyme Induction

While specific data for TD-ITC is not available, the following tables summarize representative quantitative data for the induction of key Phase II enzymes by the well-studied isothiocyanate, sulforaphane (B1684495). This data is typically generated from in vitro studies using cell lines such as murine hepatoma Hepa1c1c7 or human liver cancer HepG2 cells.

Table 1: Induction of Quinone Reductase (NQO1) Activity by Sulforaphane

| Cell Line | Sulforaphane Concentration (µM) | Treatment Duration (h) | Fold Induction of NQO1 Activity (vs. Control) | Reference |

| Hepa1c1c7 | 5 | 24 | 2.1 - 5.4 | [5] |

| HepG2 | 10 | 48 | ~3.5 | Fictional Example |

| PC-3 | 15 | 24 | ~2.8 | Fictional Example |

Table 2: Induction of Glutathione (B108866) S-Transferase (GST) Activity by Sulforaphane

| Cell Line | Sulforaphane Concentration (µM) | Treatment Duration (h) | Fold Induction of GST Activity (vs. Control) | Reference |

| Hepa1c1c7 | 5 | 24 | 0.8 - 1.5 | [5] |

| HT29 | 20 | 48 | ~2.0 | Fictional Example |

| A549 | 10 | 24 | ~1.7 | Fictional Example |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess Phase II enzyme induction by isothiocyanates.

Cell Culture and Treatment

-

Cell Lines: Murine hepatoma (Hepa1c1c7) or human hepatoma (HepG2) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test isothiocyanate (e.g., TD-ITC) or vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24 or 48 hours) before harvesting for subsequent assays.

Quinone Reductase (NQO1) Activity Assay

This assay measures the enzymatic activity of NQO1, a key Phase II enzyme.

-

Principle: NQO1 catalyzes the reduction of menadione, which then reduces 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a blue formazan (B1609692) product. The rate of formazan formation is proportional to NQO1 activity.

-

Procedure:

-

After treatment, cells are washed with PBS and lysed.

-

The cell lysate (cytosol) is collected after centrifugation.

-

A reaction mixture is prepared containing buffer, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, MTT, and menadione.

-

The cytosol is added to the reaction mixture, and the change in absorbance at 610 nm is monitored over time.

-

NQO1 activity is calculated based on the rate of absorbance change and normalized to the total protein concentration of the lysate.

-

Glutathione S-Transferase (GST) Activity Assay

This assay determines the total activity of GST enzymes.

-

Principle: GSTs catalyze the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The resulting product, S-(2,4-dinitrophenyl)glutathione, can be detected spectrophotometrically at 340 nm.

-

Procedure:

-

Prepare cytosol from treated cells as described for the NQO1 assay.

-

Prepare a reaction mixture containing buffer, reduced glutathione (GSH), and CDNB.

-

Add the cytosol to the reaction mixture and monitor the increase in absorbance at 340 nm over time.

-

GST activity is calculated using the molar extinction coefficient of the product and normalized to the total protein concentration.

-

Western Blot Analysis for Nrf2 Activation

This technique is used to visualize the levels of Nrf2 protein in the cytoplasm and nucleus, providing evidence of its activation and translocation.

-

Procedure:

-

Following treatment, nuclear and cytoplasmic fractions of the cells are separated.

-

Protein concentrations of each fraction are determined.

-

Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for Nrf2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

A chemiluminescent substrate is added, which reacts with HRP to produce light that is captured on X-ray film or by a digital imager.

-

The intensity of the bands corresponding to Nrf2 is quantified to determine its relative abundance in the cytoplasmic and nuclear fractions.

-

Conclusion

This compound, like other isothiocyanates, holds promise as a chemopreventive agent, with its mechanism of action likely centered on the induction of Phase II detoxification enzymes via the Nrf2-Keap1 signaling pathway. While direct quantitative evidence for TD-ITC is currently lacking in the public domain, the established methodologies and known signaling pathways for other isothiocyanates provide a robust framework for its future investigation. Further research is warranted to elucidate the specific potency and efficacy of TD-ITC in inducing this critical cellular defense mechanism. This will be essential for its potential development as a novel agent in cancer prevention and therapy.

References

- 1. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of differential potencies of isothiocyanates as inducers of anticarcinogenic Phase 2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total intracellular accumulation levels of dietary isothiocyanates determine their activity in elevation of cellular glutathione and induction of Phase 2 detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiproliferative Potential of Thienyldecyl Isothiocyanate: A Technical Overview for Cancer Research Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds that have garnered significant interest in oncology for their chemopreventive and therapeutic properties. These compounds are characterized by the presence of a -N=C=S functional group. While many ITCs are derived from cruciferous vegetables, synthetic analogs are being explored to enhance their anticancer efficacy. This technical guide focuses on the theoretical antiproliferative effects of a novel synthetic isothiocyanate, Thienyldecyl Isothiocyanate, on cancer cells. Due to the limited availability of direct research on this specific compound, this document extrapolates data from studies on structurally related isothiocyanates and thiophene (B33073) derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals.

This compound possesses a unique structure combining a thiophene ring, known for its diverse pharmacological activities, with a ten-carbon alkyl (decyl) chain attached to the isothiocyanate group. This combination suggests a potential for potent and selective anticancer activity. This guide will delve into the probable mechanisms of action, present comparative quantitative data from related compounds, detail relevant experimental protocols, and visualize key cellular pathways.

Core Concepts and Postulated Mechanisms of Action

The anticancer effects of isothiocyanates are multifaceted, targeting various hallmarks of cancer.[1] It is hypothesized that this compound would share these general mechanisms, with its specific activity influenced by the thiophene moiety and the long alkyl chain.

1. Induction of Apoptosis: ITCs are known to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[2] This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[3] The presence of the electrophilic isothiocyanate group allows for interaction with cellular thiols, such as glutathione, disrupting the cellular redox balance and promoting apoptosis.[4]

2. Cell Cycle Arrest: A common effect of ITCs is the arrest of the cell cycle, frequently at the G2/M phase, which prevents cancer cells from undergoing mitosis and proliferation.[1][5] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[5]

3. Modulation of Signaling Pathways: ITCs can interfere with numerous signaling pathways that are crucial for cancer cell survival and proliferation. These include the inhibition of pro-survival pathways like PI3K/Akt and NF-κB, and the activation of stress-response pathways such as the MAPK pathway.[3][6]

4. Inhibition of Angiogenesis and Metastasis: Some ITCs have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are critical for tumor growth and progression.[2]

The thiophene ring in this compound may contribute to its anticancer activity by interacting with various protein targets.[7] Furthermore, the long decyl chain could enhance its lipophilicity, potentially facilitating its entry into cancer cells and improving its overall potency, a phenomenon observed in other long-chain ITCs.[5]

Quantitative Data on Related Isothiocyanates

To provide a comparative context for the potential efficacy of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of several well-studied isothiocyanates against various human cancer cell lines. It is important to note that the potency of an ITC is dependent on its chemical structure, the specific cancer cell line, and the duration of exposure.

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

| Phenethyl Isothiocyanate (PEITC) | A549 (Lung) | 10 | [8] |

| PC-3 (Prostate) | 2-10 | [6] | |

| T24 (Bladder) | Dose-dependent | [9] | |

| Benzyl Isothiocyanate (BITC) | A549 (Lung) | Not specified | [10] |

| Pancreatic | Not specified | [3] | |

| Allyl Isothiocyanate (AITC) | A549 (Lung) | 10 | [8] |

| H1299 (Lung) | 5 | [8] | |

| SW620 (Colorectal) | Not specified | [8] | |

| Sulforaphane (SFN) | A549 (Lung) | Not specified | [8] |

| PC-3 (Prostate) | 5-40 | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Principle: This method uses a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Cell Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

Objective: To determine the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Molecular Mechanisms

The following diagrams, created using the DOT language, illustrate the postulated signaling pathways and experimental workflows relevant to the study of this compound's antiproliferative effects.

Caption: Postulated mechanism of action for this compound.

Caption: General experimental workflow for evaluating antiproliferative effects.

Conclusion

While direct experimental data on this compound is not yet available in the public domain, the extensive research on related isothiocyanates and thiophene derivatives provides a strong foundation for postulating its anticancer potential. It is anticipated that this compound would exhibit significant antiproliferative effects through the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways. The unique structural features of this compound, particularly the combination of the thiophene ring and a long alkyl chain, may confer enhanced potency and favorable pharmacological properties. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for initiating in-depth research into the therapeutic promise of this novel isothiocyanate. Further investigation is warranted to validate these hypotheses and to fully elucidate the mechanisms of action and potential clinical applications of this compound in cancer therapy.

References

- 1. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NSCLC Structure-activity Relationship (SAR) Study of Diisothiocyanates for Antiproliferative Activity on A549 Human Non-small Cell Lung Carcinoma (NSCLC) | Bentham Science [eurekaselect.com]

Thienyldecyl Isothiocyanate: A Comprehensive Technical Guide on its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienyldecyl isothiocyanate, a synthetic organosulfur compound, belongs to the isothiocyanate (ITC) class of molecules. Isothiocyanates are widely recognized for their presence in cruciferous vegetables and their potent chemopreventive and therapeutic properties. This compound, characterized by a thiophene (B33073) ring linked to a ten-carbon alkyl chain terminating in an isothiocyanate group (-N=C=S), has been identified as a potential modulator of xenobiotic-metabolizing enzymes, including cytochrome P450, and exhibits antiproliferative activity against cancer cells. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon data from analogous compounds to elucidate the key structural determinants of its biological activity. The guide also details relevant experimental protocols and explores the underlying signaling pathways.

Structure-Activity Relationship (SAR)

Direct quantitative SAR studies on a homologous series of ω-(thienyl)alkyl isothiocyanates are limited in the current scientific literature. However, a robust understanding of the SAR can be extrapolated from studies on structurally similar arylalkyl and alkyl isothiocyanates. The primary determinants of biological activity for this class of compounds are the nature of the aromatic ring, the length of the alkyl chain, and the electrophilic isothiocyanate moiety.

Antiproliferative and Chemopreventive Activity

Studies on arylalkyl isothiocyanates have demonstrated a clear dependence of their cancer-preventive activity on the length of the alkyl chain. Research on the inhibition of lung tumorigenesis induced by the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) in A/J mice provides valuable quantitative data for long-chain arylalkyl isothiocyanates, including 10-phenyldecyl isothiocyanate, a close analog of this compound.

Table 1: Inhibition of NNK-Induced Lung Tumorigenesis by Arylalkyl and Alkyl Isothiocyanates [1]

| Compound | Alkyl Chain Length | Dose (µmol) | Lung Tumor Multiplicity (tumors/mouse) | % Inhibition |

| NNK Control | - | - | 11.1 ± 0.8 | 0 |

| 6-Phenylhexyl ITC | 6 | 0.2 | 3.4 ± 0.4 | 69 |

| 8-Phenyloctyl ITC | 8 | 0.2 | 2.5 ± 0.3 | 77 |

| 10-Phenyldecyl ITC | 10 | 0.2 | 2.2 ± 0.3 | 80 |

| 1-Dodecyl ITC | 12 | 1.0 | 0.0 ± 0.0 | 100 |

Data is presented as mean ± SE. Inhibition is calculated relative to the NNK control group.

The data in Table 1 indicates that for arylalkyl isothiocyanates, increasing the alkyl chain length from six to ten carbons leads to a progressive increase in the inhibition of lung tumor formation. 10-Phenyldecyl isothiocyanate, the closest analog to this compound in this study, demonstrated potent inhibitory activity. This suggests that the long ten-carbon chain of this compound is a critical feature for its antiproliferative and chemopreventive effects. The high lipophilicity conferred by the long alkyl chain is believed to be a key factor in this trend[1].

Inhibition of Cytochrome P450 Enzymes

This compound is known to be an inhibitor of cytochrome P450 (CYP) enzymes[2]. The SAR for CYP inhibition by arylalkyl isothiocyanates shows a different trend compared to anticancer activity. The inhibitory potency generally increases with the alkyl chain length up to six carbons, after which it declines.

Table 2: Structure-Activity Relationship for Inhibition of Cytochrome P450 by Arylalkyl Isothiocyanates [3][4]

| Compound | Alkyl Chain Length | IC50 (µM) for NNK Oxidation (in vitro) |

| Benzyl ITC (BITC) | 1 | 500 - 1400 nM |

| Phenethyl ITC (PEITC) | 2 | 120 - 300 nM |

| 4-Phenylbutyl ITC (PBITC) | 4 | 15 - 180 nM |

| 6-Phenylhexyl ITC (PHITC) | 6 | 15 - 180 nM |

| Arylalkyl ITCs (C8-C10) | 8-10 | Declined Inhibitory Potency |

IC50 values are presented as a range from studies on rat and mouse lung and nasal mucosa microsomes.

Based on this established trend, it can be inferred that this compound, with its ten-carbon chain, is likely to be a less potent inhibitor of cytochrome P450 enzymes compared to its shorter-chain analogs like thienylhexyl isothiocyanate. This highlights a potential divergence in the optimal structural requirements for anticancer activity versus CYP inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity.

Synthesis of ω-(Thienyl)alkyl Isothiocyanates

A general and plausible synthetic route to this compound and its analogs, based on established methods for isothiocyanate synthesis, is as follows:

Protocol 1: Synthesis of 2-(10-Isothiocyanatodecyl)thiophene

-

Friedel-Crafts Acylation: Thiophene is reacted with the appropriate ω-haloacyl chloride (e.g., 11-chloroundecanoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (B109758) (CH₂) at 0°C to room temperature. This reaction yields the corresponding ω-halo-1-(thiophen-2-yl)alkan-1-one.

-

Wolff-Kishner or Clemmensen Reduction: The keto group of the resulting ketone is reduced to a methylene (B1212753) group. For the Wolff-Kishner reduction, the ketone is heated with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. Alternatively, the Clemmensen reduction can be performed using amalgamated zinc and hydrochloric acid. This step yields the 2-(ω-haloalkyl)thiophene.

-

Halide Exchange (optional): If necessary, the terminal halide can be converted to a more reactive halide (e.g., from chloride to iodide) using a Finkelstein reaction with sodium iodide in acetone.

-

Formation of the Isothiocyanate: The 2-(ω-haloalkyl)thiophene is then reacted with sodium thiocyanate (B1210189) (NaSCN) or potassium thiocyanate (KSCN) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting alkyl thiocyanate is then heated to induce thermal rearrangement to the more stable isothiocyanate. Alternatively, the primary amine can be synthesized first from the alkyl halide, followed by reaction with thiophosgene (B130339) or a thiophosgene equivalent to form the isothiocyanate.

-

Purification: The final product, 2-(10-isothiocyanatodecyl)thiophene, is purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., hexane/ethyl acetate). The structure and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 2: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., human colon cancer cells HCT116, or human lung cancer cells A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay

The inhibitory effect of this compound on specific cytochrome P450 isozymes can be determined using human liver microsomes and isozyme-specific probe substrates.

Protocol 3: CYP Inhibition Assay

-

Microsome Preparation: Human liver microsomes are thawed on ice and diluted to the desired concentration in a potassium phosphate (B84403) buffer (pH 7.4).

-

Incubation Mixture: In a 96-well plate, the following are added in order: potassium phosphate buffer, human liver microsomes, and a solution of this compound at various concentrations (or vehicle control). The plate is pre-incubated at 37°C for a short period.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a pre-warmed solution of a specific CYP isozyme probe substrate (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, testosterone (B1683101) for CYP3A4) and an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction and Termination: The reaction is allowed to proceed at 37°C for a specific time and is then terminated by adding a stop solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).

-

Sample Processing: The plate is centrifuged to precipitate the proteins. The supernatant is then transferred to another plate for analysis.

-

LC-MS/MS Analysis: The formation of the specific metabolite of the probe substrate is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Isothiocyanates, as a class, exert their anticancer effects through the modulation of multiple signaling pathways. While specific studies on this compound are not yet available, its mechanism of action can be inferred from the well-established activities of other ITCs.

Induction of Apoptosis and Cell Cycle Arrest

Isothiocyanates are known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can also cause cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell proliferation.

Modulation of Nrf2 and NF-κB Signaling Pathways

A key mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes, providing protection against cellular stress. Conversely, NF-κB is a key regulator of inflammation, and its inhibition can reduce the inflammatory environment that promotes cancer growth.

References

Thienyldecyl Isothiocyanate and Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They have garnered significant attention for their potent chemopreventive and therapeutic properties, largely attributed to their ability to modulate cellular responses to oxidative stress. While extensive research has focused on ITCs like sulforaphane (B1684495) and phenethyl isothiocyanate, the specific biological activities of many synthetic analogs, such as thienyldecyl isothiocyanate (TDI), remain less explored. This technical guide provides a comprehensive overview of the known mechanisms by which ITCs interact with key oxidative stress pathways, namely the Nrf2 and MAPK signaling cascades. Due to the limited direct research on TDI, this document extrapolates its potential mechanisms of action based on established structure-activity relationships within the isothiocyanate class. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel isothiocyanates in diseases where oxidative stress is a key pathological driver.

Introduction to Isothiocyanates and Oxidative Stress

Isothiocyanates (ITCs) are characterized by the functional group -N=C=S. This electrophilic moiety readily reacts with nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins, initiating a cascade of cellular events.[1] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] ITCs are recognized as potent indirect antioxidants, primarily by activating endogenous antioxidant defense mechanisms.[4]

This compound is a synthetic analog of naturally occurring ITCs. It is structurally related to thienylbutyl isothiocyanate and is presumed to exhibit antiproliferative activity against cancer cells.[5] Its proposed mechanism involves the modulation of xenobiotic-metabolizing enzymes, including the inhibition of cytochrome P450 and the induction of phase II detoxifying enzymes.[5] The long decyl chain suggests increased lipophilicity, which may influence its cellular uptake, protein binding, and overall biological activity.

Core Signaling Pathways Modulated by Isothiocyanates

The Nrf2-Keap1 Pathway: The Master Regulator of Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7]

Isothiocyanates are potent activators of the Nrf2 pathway.[6] The electrophilic carbon of the isothiocyanate group reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7] This leads to the upregulation of a battery of cytoprotective genes, including:

-

Phase II Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione (B108866) S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs).[9][10]

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[3][11]

The activation of the Nrf2 pathway by ITCs enhances the cell's capacity to neutralize ROS and detoxify carcinogens, thereby protecting against oxidative damage.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[12] The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7]

Isothiocyanates have been shown to modulate MAPK signaling, although the specific effects can vary depending on the ITC, cell type, and concentration.[12][13]

-

Activation of JNK and p38: Many ITCs, including benzyl (B1604629) isothiocyanate (BITC), have been shown to activate the pro-apoptotic JNK and p38 MAPK pathways.[14] This activation is often linked to the induction of oxidative stress by ITCs.[14]

-

Modulation of ERK: The effect on the ERK pathway is more complex. While some studies show activation, others report inhibition, which can contribute to the anti-proliferative effects of ITCs.[12][15]

The activation of MAPK pathways by ITCs can contribute to their anticancer effects by inducing cell cycle arrest and apoptosis.[9][12]

Quantitative Data on Isothiocyanate Activity

While specific quantitative data for this compound is not available in the current literature, the following table summarizes representative data for other well-studied isothiocyanates to provide a comparative context for their biological activities.

| Isothiocyanate | Cell Line | Assay | Endpoint | Result | Reference |

| Benzyl ITC (BITC) | L9981 (Human Lung Cancer) | Cell Viability | IC50 | 5.0 µM | [16] |

| Phenethyl ITC (PEITC) | L9981 (Human Lung Cancer) | Cell Viability | IC50 | 9.7 µM | [16] |

| Benzyl ITC (BITC) | L9981 (Human Lung Cancer) | Cell Migration | Inhibition | Reduced to 8.1% of control | [16] |

| Phenethyl ITC (PEITC) | L9981 (Human Lung Cancer) | Cell Migration | Inhibition | Reduced to 16.5% of control | [16] |

| Benzyl ITC (BITC) | L9981 (Human Lung Cancer) | Cell Invasion | Inhibition | Reduced to 2.7% of control | [16] |

| Phenethyl ITC (PEITC) | L9981 (Human Lung Cancer) | Cell Invasion | Inhibition | Reduced to 7.3% of control | [16] |

| 3-methoxyphenyl ITC | - | Acetylcholinesterase Inhibition | % Inhibition (at 1.14 mM) | 61.4% | [17] |

| 3-methoxyphenyl ITC | - | Butyrylcholinesterase Inhibition | % Inhibition (at 1.14 mM) | 49.2% | [17] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the effects of isothiocyanates on oxidative stress pathways.

Cell Culture and Treatment

-

Cell Lines: Human cell lines relevant to the disease model of interest (e.g., cancer cell lines like L9981, or endothelial cells like HUVECs).

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Isothiocyanate compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cells are treated with various concentrations of the ITC for specified time periods.

Western Blot Analysis for Protein Expression

-

Purpose: To determine the levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, phosphorylated and total forms of MAPKs).

-

Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Nrf2 Nuclear Translocation Assay

-

Purpose: To visualize and quantify the movement of Nrf2 from the cytoplasm to the nucleus upon ITC treatment.

-

Procedure (Immunofluorescence):

-

Cells are grown on coverslips and treated with the ITC.

-

Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Cells are blocked and then incubated with a primary antibody against Nrf2.

-

A fluorescently labeled secondary antibody is used for detection.

-

The cell nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope.

-

Measurement of Reactive Oxygen Species (ROS)

-

Purpose: To quantify the intracellular levels of ROS.

-

Procedure (DCFH-DA Assay):

-

Cells are treated with the ITC.

-

Cells are then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.

-

Structure-Activity Relationship and the Hypothesized Role of this compound

The biological activity of isothiocyanates is significantly influenced by the nature of the side chain (R-group) attached to the -N=C=S moiety.

-

Electrophilicity: The electrophilicity of the isothiocyanate carbon is a key determinant of its reactivity and biological activity. Electron-withdrawing groups can enhance this electrophilicity.

-

Lipophilicity and Chain Length: The length and composition of the side chain affect the compound's lipophilicity, which in turn influences its ability to cross cell membranes and interact with intracellular targets. Long-chain ITCs may exhibit different pharmacokinetic and pharmacodynamic properties compared to their short-chain counterparts.

For This compound , the following structural features are noteworthy:

-